molecular formula C20H20N4O4S B2917036 1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 844651-53-2

1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No. B2917036
CAS RN: 844651-53-2
M. Wt: 412.46
InChI Key: SVLQZWBPOVLXTJ-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Quinoxalines, including those with methoxyphenylsulfonyl substituents, have been studied for their antibacterial properties. Alavi et al. (2017) investigated the antibacterial activities of various sulfonamides synthesized from 2-(4-methoxyphenyl)-quinoxaline against Staphylococcus spp. and Escherichia coli, showcasing their potential in antibacterial applications (Alavi et al., 2017).

Enzymatic and Chemical Synthesis

Mizuno et al. (2006) discussed the synthesis of quinoxaline derivatives, including those with methoxy and sulfonyl groups. Their research focused on the synthesis of metabolites of TAK-603, highlighting the importance of these compounds in chemical synthesis and potentially in pharmaceutical research (Mizuno et al., 2006).

Antimicrobial Activity

T. Es et al. (2005) explored the synthesis and antimicrobial activity of sulphur-substituted pyrroloquinolines. These compounds, including the quinoxaline derivatives, displayed antimicrobial properties against certain pathogens, indicating their potential use in antimicrobial treatments (Es et al., 2005).

Pharmacologic Importance

Smidt et al. (1991) discussed the physiological importance of pyrroloquinoline quinone (PQQ), a compound related to quinoxalines. They highlighted its potential nutritional and pharmacological significance, indicating a broader application of quinoxaline derivatives in health and nutrition (Smidt et al., 1991).

Catalysis and Organic Synthesis

Research by Imamoto et al. (2012) on phosphine ligands, which can be linked to quinoxaline chemistry, underscores the role of these compounds in catalysis and organic synthesis. Their study on rhodium-catalyzed asymmetric hydrogenation further demonstrates the versatility of quinoxaline derivatives in synthetic chemistry (Imamoto et al., 2012).

Electrochemical Properties

Zhang et al. (1995) examined the electrochemical properties of pyrroloquinoline quinone and its analogues. Understanding these properties is crucial for applications in biochemistry and electrochemistry, particularly in enzymatic reactions and redox processes (Zhang et al., 1995).

properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-27-12-11-24-19(21)18(29(25,26)14-9-7-13(28-2)8-10-14)17-20(24)23-16-6-4-3-5-15(16)22-17/h3-10H,11-12,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLQZWBPOVLXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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